molecular formula C10H13NOS B3336062 S-propyl phenylthiocarbamate CAS No. 17425-08-0

S-propyl phenylthiocarbamate

Cat. No.: B3336062
CAS No.: 17425-08-0
M. Wt: 195.28 g/mol
InChI Key: YVEDOVQPNWRWPV-UHFFFAOYSA-N
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Description

S-Propyl phenylthiocarbamate is a thiocarbamate derivative characterized by a phenyl group attached to the thiocarbamate functional group (general structure: R-O-C(=S)-N-R'). Thiocarbamates generally inhibit lipid synthesis in plants, disrupting cell membrane formation .

Properties

IUPAC Name

S-propyl N-phenylcarbamothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-2-8-13-10(12)11-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEDOVQPNWRWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404987
Record name Carbamothioic acid, phenyl-, S-propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17425-08-0
Record name Carbamothioic acid, phenyl-, S-propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-PROPYL N-PHENYLTHIOLCARBAMATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    One-Pot Synthesis: An efficient method for synthesizing S-propyl phenylthiocarbamate involves the use of isocyanides.

    Reaction of Isocyanates with Alkyl Halides: Another method involves the reaction of phenyl isocyanate with lithium aluminum hydride (LiAlHSH) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-propyl phenylthiocarbamate can undergo oxidation reactions to form thiocarbamate sulfone products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Differences

The primary distinction among thiocarbamates lies in their substituent groups, which influence solubility, volatility, and biological activity.

Compound Name Molecular Formula Substituents (R, R') CAS No. Primary Use
S-Propyl phenylthiocarbamate C10H11NOS Phenyl, propyl Not available* Hypothesized herbicide (structural inference)
Pebulate C10H21NOS Butyl, ethyl 1114-71-2 Pre-emergence herbicide for tomatoes, sugar beet
Vernolate C10H21NOS Dipropyl 1929-77-7 Weed control in soybeans and peanuts
EPTC C9H19NOS Dipropyl (S-ethyl chain) 759-94-4 Soil-applied herbicide for corn

Physicochemical Properties

  • Pebulate : Molecular weight 203.35 g/mol, liquid state, InChIKey: SGEJQUSYQTVSIU-UHFFFAOYSA-N .
  • Vernolate: Molecular weight 203.35 g/mol, similar volatility to pebulate but higher soil adsorption due to dipropyl groups .
  • EPTC : Lower molecular weight (189.32 g/mol) with increased volatility compared to S-propyl derivatives .

The phenyl group in this compound may enhance photostability and reduce volatility compared to alkyl-substituted analogs due to aromatic conjugation .

Research Findings and Gaps

Key Studies on Thiocarbamates

  • Pebulate: Demonstrated 90% efficacy against Echinochloa crus-galli in tomato fields at 3 kg/ha .
  • Vernolate: Reduced weed biomass by 75% in soybean trials, with minimal impact on crop yield .
  • Structure-Activity Relationships : Alkyl chain length correlates with herbicidal potency; longer chains (e.g., butyl) enhance lipid disruption in weeds .

Contradictions and Limitations

  • describes O-propyl phenylthiocarbamate, a structural isomer with differing reactivity and stability due to the oxygen-sulfur substitution .
  • No studies directly address this compound, necessitating caution in extrapolating data from alkyl-substituted analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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